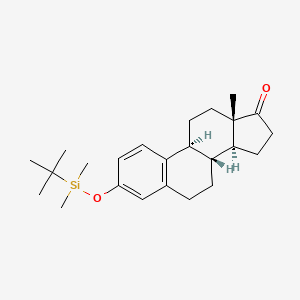

3-O-(tert-Butyldimethylsilyl) Estrone

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H36O2Si |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C24H36O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,15,19-21H,7,9,11-14H2,1-6H3/t19-,20-,21+,24+/m1/s1 |

InChI Key |

SXFKICPVHVUTMH-YOEKFXIASA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Tert Butyldimethylsilyl Estrone

Regioselective Derivatization of Estrone (B1671321) at the C-3 Phenolic Hydroxyl Group

The selective protection of the C-3 phenolic hydroxyl group in estrone is paramount for subsequent synthetic transformations. The increased acidity of the phenolic proton compared to other protons in the molecule allows for its preferential reaction with silylating agents.

The most common and direct method for the synthesis of 3-O-(tert-Butyldimethylsilyl) Estrone involves the reaction of estrone with tert-butyldimethylsilyl chloride (TBDMSCl). vaia.com This reaction is typically carried out in the presence of a base, which acts as a promoter and neutralizes the hydrochloric acid byproduct. researchgate.net

Imidazole (B134444) is a widely used ancillary reagent in this protocol. researchgate.netresearchgate.net It serves as both a base and a nucleophilic catalyst, facilitating the silylation process. The reaction is generally performed in an aprotic polar solvent such as dimethylformamide (DMF) at room temperature. researchgate.netrsc.org The use of imidazole ensures high yields and clean conversion to the desired product. rsc.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective base that can be employed for this transformation. Its strong, non-nucleophilic character makes it suitable for promoting the silylation of the sterically unhindered phenolic hydroxyl group.

A typical laboratory procedure involves dissolving estrone in DMF, followed by the addition of imidazole and TBDMSCl. researchgate.net The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. An aqueous workup followed by extraction and purification yields the this compound. orgsyn.org

Optimization of reaction conditions is crucial to achieve high selectivity and yield for the protection of the phenolic hydroxyl group. The choice of solvent, base, temperature, and reaction time all play significant roles.

Polar aprotic solvents like DMF are preferred as they effectively solvate the reagents and facilitate the reaction. rsc.org The selection of the base is critical for achieving regioselectivity. While imidazole is highly effective, other bases such as triethylamine (B128534) can also be used, often in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). gelest.com

Temperature control is also important. While the reaction often proceeds efficiently at room temperature, gentle heating may be applied to accelerate the process, though care must be taken to avoid side reactions. Reaction times can vary but are typically monitored until the starting material is consumed. The molar equivalents of the silylating agent and base are also optimized to ensure complete conversion without the formation of significant byproducts.

Comparative Evaluation of Silyl (B83357) Protecting Groups in Estrone Synthesis

The choice of a silyl protecting group depends on the specific requirements of the synthetic route, particularly the stability of the protecting group under various reaction conditions and the ease of its removal.

Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) are bulkier silyl protecting groups compared to TBDMS. researchgate.net This increased steric hindrance can offer greater stability towards acidic and certain nucleophilic conditions. researchgate.net

Table 1: Comparison of Common Silyl Protecting Groups

| Protecting Group | Silylating Agent | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |

|---|---|---|---|

| TBDMS | TBDMSCl | Moderate | High |

| TIPS | TIPSCl | High | High |

The reactivity for the formation of these silyl ethers generally follows the order TBDMS > TIPS > TBDPS, with the bulkier groups requiring more forcing conditions for their introduction. Conversely, the ease of cleavage often follows the reverse order. harvard.edu The selection between these groups is therefore a strategic decision based on the subsequent planned chemical transformations. For instance, if a subsequent step requires strongly acidic conditions, a TBDPS group might be preferred over a TBDMS group.

Besides silyl ethers, other protecting groups such as acetates and benzyl (B1604629) ethers are also employed for the protection of hydroxyl groups. utsouthwestern.edu

Acetates: Acetyl groups are introduced using reagents like acetic anhydride (B1165640) or acetyl chloride. They are stable to acidic and neutral conditions but are readily cleaved by basic hydrolysis (e.g., with sodium hydroxide (B78521) or potassium carbonate in methanol). This orthogonality to the acid-labile silyl ethers makes them useful in multi-step syntheses. However, the conditions for their removal might not be compatible with other functional groups in the molecule.

Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. uwindsor.ca They are typically introduced using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. A key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a condition under which silyl ethers are stable. researchgate.net This provides another layer of orthogonality in complex synthetic strategies. uwindsor.ca

Table 2: Comparison of Different Protecting Group Strategies for Alcohols

| Protecting Group | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|

| TBDMS Ether | TBDMSCl, Imidazole | F⁻ (e.g., TBAF), mild acid | Stable to base, mild acid |

| Acetate (B1210297) | Ac₂O, Pyridine (B92270) | Base (e.g., K₂CO₃/MeOH) | Stable to acid |

Considerations for Large-Scale Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial preparation of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Reagent Cost and Availability: For industrial production, the cost and availability of starting materials and reagents are primary concerns. TBDMSCl and imidazole are relatively inexpensive and readily available in large quantities.

Process Safety: The safety of the chemical process is paramount. This includes managing the handling of flammable solvents like DMF and ensuring proper quenching of reactive reagents. The exothermicity of the reaction should be well-understood and controlled.

Workup and Purification: On a large scale, extractive workups and chromatographic purification can be cumbersome and generate significant waste. Alternative purification methods such as crystallization or distillation (if applicable) are often preferred. The development of a robust crystallization procedure for this compound would be highly advantageous for industrial-scale production.

Waste Management: The environmental impact of the process must be minimized. This involves reducing solvent usage, recycling solvents where possible, and properly treating waste streams. The "three-waste" (waste gas, wastewater, and industrial waste) yield is a critical metric in evaluating the greenness of a manufacturing process. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Estrone |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) |

| Imidazole |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Triisopropylsilyl Chloride (TIPSCl) |

| tert-Butyldiphenylsilyl Chloride (TBDPSCl) |

| 4-dimethylaminopyridine (DMAP) |

| Acetic Anhydride |

| Acetyl Chloride |

| Sodium Hydroxide |

| Potassium Carbonate |

| Benzyl Bromide |

| Benzyl Chloride |

| Sodium Hydride |

Chemical Transformations and Synthetic Applications of 3 O Tert Butyldimethylsilyl Estrone

Utility as a Versatile Synthetic Intermediate for Further Steroid Modification

The stability of the TBDMS ether under various reaction conditions, coupled with its straightforward removal, makes 3-O-(tert-Butyldimethylsilyl) Estrone (B1671321) an ideal substrate for elaborate synthetic sequences. It allows chemists to focus on modifying the core structure without interference from the A-ring's phenolic group.

One of the most significant applications of 3-O-(tert-Butyldimethylsilyl) Estrone is in the synthesis of 17α-ethynyl steroids, a critical class of compounds in medicinal chemistry. The C-17 ketone is susceptible to nucleophilic attack, and the TBDMS protecting group at C-3 is robust enough to withstand the strongly basic conditions required for acetylide addition.

The reaction typically involves treating this compound with an acetylide nucleophile, such as lithium acetylide or potassium acetylide, in an aprotic solvent like tetrahydrofuran (B95107) (THF). The acetylide anion attacks the carbonyl carbon at C-17 exclusively from the less hindered α-face, leading to the formation of a tertiary alcohol. Subsequent removal of the TBDMS group, often with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), yields the 17α-ethynyl-17β-estradiol derivative. This method is a cornerstone for producing key components of oral contraceptives.

| Reaction Step | Key Reagents | Product Intermediate | Purpose |

|---|---|---|---|

| Ethynylation | Lithium Acetylide (LiC≡CH) or Potassium Acetylide (KC≡CH) in THF | 3-O-TBDMS-17α-ethynylestradiol | Introduces the crucial ethynyl (B1212043) group at the C-17 position. |

| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | 17α-Ethynylestradiol | Removes the silyl (B83357) protecting group to yield the final product. |

The D-ring of this compound can be chemically altered through rearrangement reactions to create novel steroid scaffolds, such as D-homo steroids, which contain a six-membered D-ring. A classic example is the Beckmann rearrangement, which expands the five-membered cyclopentanone (B42830) ring into a six-membered lactam. wikipedia.org

The synthesis begins with the conversion of the C-17 ketone of this compound into its corresponding oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com This oxime is then subjected to acidic conditions (e.g., sulfuric acid, phosphorus pentachloride) to initiate the rearrangement. wikipedia.org The reaction proceeds via the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen. In this case, the C-16 carbon migrates to the nitrogen atom, resulting in the expansion of the D-ring and the formation of a D-homo-17a-aza-lactone derivative after workup. wikipedia.orgmasterorganicchemistry.com This transformation introduces a nitrogen atom into the steroid's D-ring, creating a heterocyclic steroid with potentially new biological properties.

Introducing heteroatoms, such as nitrogen in the form of an azide (B81097), onto the estrone framework is a common strategy for creating new biologically active molecules. The azide group can serve as a precursor for amines or be used in click chemistry to link the steroid to other molecules. While direct azidation of 3-O-TBDMS-Estrone is challenging, functionalities can be introduced at the C-16 position through multi-step sequences.

A plausible route, based on analogous reactions with other protected estrone derivatives, involves the formation of a C-16,17-epoxide from the TBDMS-protected steroid. This epoxide can then undergo nucleophilic ring-opening with an azide source, such as sodium azide. The regioselectivity of the attack would yield a 16-azido-17-hydroxy derivative. This strategy provides a handle for further chemical modification, as demonstrated in the synthesis of steroidal heterodimers where 16-azido estrone derivatives are key building blocks. niscpr.res.in

The rigid, polycyclic structure of the steroid nucleus allows for highly stereoselective reactions, where reagents approach preferentially from the less sterically hindered face. The reduction of the C-17 ketone in this compound is a prime example of this principle.

Treatment of the protected estrone with hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, leads to the stereoselective formation of the 17β-hydroxy derivative, 3-O-(tert-Butyldimethylsilyl)-17β-estradiol. The hydride nucleophile attacks the carbonyl from the less hindered α-face (the "front" side) of the steroid, resulting in the alcohol assuming the β-configuration (the "back" side). This reaction is highly efficient and is a fundamental step in the synthesis of estradiol (B170435) and its derivatives from estrone.

| Reaction | Reagent | Key Outcome | Stereochemistry |

|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Conversion of C-17 ketone to a secondary alcohol. | Highly selective formation of the 17β-alcohol due to hydride attack from the α-face. |

Precursor in the Synthesis of Complex Steroid Scaffolds and Hybrid Molecules

The utility of silyl-protected estrone derivatives extends to the construction of highly complex molecules where the steroid acts as a scaffold. This is particularly evident in the synthesis of novel steroid-amino acid hybrids.

In the synthesis of novel steroid-amino acid hybrids containing a modified, nine-membered D-ring, a TBDMS-protected intermediate plays a crucial role. niscpr.res.inresearchgate.net The synthetic pathway does not begin with this compound itself, but rather generates the necessary intermediate from estrone. researchgate.netresearchgate.net

The process starts with the oxidative cleavage of the D-ring of an estriol (B74026) derivative to form a D-seco diol. researchgate.net One of the resulting alcohol functionalities is then selectively protected with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444). niscpr.res.inresearchgate.net This TBDMS-protected D-seco estrone alcohol is a key intermediate which is then further functionalized. niscpr.res.in For instance, the remaining alcohol can be oxidized to an aldehyde, which then undergoes reductive amination with an amino acid ester to form a C-N bond. researchgate.net Following several more steps, including deprotection of the TBDMS ether, the molecule is cyclized via macrolactonization to create a novel nine-membered, D-ring-fused peptidyl steroid. researchgate.netnih.gov This demonstrates how the strategic use of a TBDMS protecting group on a modified estrone backbone enables the construction of complex, macrocyclic hybrid structures. niscpr.res.inresearchgate.net

Preparation of Estetrol and Related Biogenic Estrogen Analogues

Estetrol, a natural estrogen produced by the fetal liver during pregnancy, has garnered significant attention for its potential therapeutic applications. nih.gov The chemical synthesis of Estetrol and its analogues often commences from estrone, requiring a series of carefully orchestrated steps, including the introduction of hydroxyl groups at the C15 and C16 positions.

In a recent synthetic approach to Estetrol, a key intermediate is a Δ-15 estrone derivative where the C3-hydroxyl group is protected. google.com The use of a tert-butyldimethylsilyl (TBDMS) protecting group has been specifically outlined in this process. The synthesis begins with the silylation of the hydroxyl group of Δ-15 estrone to form the corresponding 3-O-TBDMS derivative. This protected intermediate then undergoes reduction of the C17-keto group, followed by a cis-dihydroxylation of the C15-C16 double bond to introduce the two additional hydroxyl groups. google.com The TBDMS group provides robust protection during these transformations and can be subsequently removed under specific conditions to yield Estetrol.

| Starting Material | Key Intermediate | Key Transformation(s) | Final Product |

| Δ-15 Estrone | 3-O-(tert-Butyldimethylsilyl) Δ-15 Estrone | 1. Reduction of C17-ketone2. cis-Dihydroxylation of C15-C16 double bond3. Deprotection of C3-OTBDMS | Estetrol |

Application in Solid-Phase Organic Synthesis of Phenolic Steroid Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of compounds for biological screening. In the context of steroid chemistry, SPOS allows for the efficient synthesis of diverse derivatives. The immobilization of a steroid onto a solid support often occurs via its phenolic hydroxyl group, necessitating a robust and selectively cleavable linker strategy.

While direct examples of this compound being attached to a solid support are not prevalent in the literature, the principles of SPOS strongly support the utility of such a protecting group strategy. In SPOS, the steroid is typically attached to a resin via a linker. To achieve this, the other reactive functional groups on the steroid must be protected. The TBDMS group is an ideal candidate for protecting the C3-hydroxyl group of estrone during the attachment of another part of the molecule to the solid support, or during the elaboration of the steroid scaffold while it is on the resin. The stability of the TBDMS ether to a wide range of reaction conditions used in SPOS, coupled with its selective removal, makes it a valuable tool in this synthetic methodology. soton.ac.uk The use of silyl-based protecting groups in steroid synthesis has been shown to reduce the formation of unwanted byproducts, a critical consideration in multistep solid-phase syntheses. google.com

Deprotection Strategies for the 3-O-(tert-Butyldimethylsilyl) Group

Acid-Catalyzed Desilylation (e.g., using acetic acid)

Mild acidic conditions are commonly employed for the cleavage of TBDMS ethers. A solution of the silylated steroid in a protic solvent, such as methanol, with a catalytic amount of a weak acid like acetic acid can effectively remove the TBDMS group. chemspider.com This method is particularly useful when the molecule contains other acid-sensitive groups that might be cleaved under stronger acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the solvent on the silicon atom.

Fluoride-Mediated Cleavage (e.g., using TBAF)

Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl ethers. Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose. vaia.comgelest.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then breaks down to release the alkoxide and the corresponding silyl fluoride. It is important to note that TBAF is basic and can sometimes lead to side reactions if the substrate contains base-sensitive functional groups. chemspider.comresearchgate.net In such cases, buffering the TBAF solution with a weak acid like acetic acid can mitigate these unwanted reactions. gelest.com

| Reagent | Typical Conditions | Mechanism | Advantages | Potential Issues |

| Acetic Acid | Catalytic amount in a protic solvent (e.g., Methanol) | Acid-catalyzed solvolysis | Mild conditions, suitable for some acid-sensitive substrates | May not be effective for sterically hindered TBDMS ethers |

| TBAF | 1.1-1.5 equivalents in THF at room temperature | Nucleophilic attack by fluoride ion on silicon | High efficiency, generally mild and selective for silyl ethers | Basicity of the reagent can cause side reactions (e.g., elimination, epimerization) |

Orthogonal Protecting Group Strategies in Multistep Synthetic Sequences

In the synthesis of complex molecules with multiple functional groups, the use of an orthogonal protecting group strategy is often essential. jocpr.combham.ac.uk This strategy involves the use of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others.

The TBDMS group plays a significant role in such strategies. For instance, a TBDMS ether is stable to the basic conditions used to remove an acetate (B1210297) ester (e.g., saponification with sodium hydroxide) and to the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group. Conversely, the TBDMS group can be selectively cleaved by fluoride ions without affecting these other protecting groups.

A practical example of an orthogonal strategy is seen in the solid-phase synthesis of RNA, where a temporary 2'-O-TBDMS group is used in conjunction with a permanent 2'-O-thiomorpholine-carbothioate (TC) group. nih.gov The TBDMS group can be selectively removed to allow for further chemical modification at that position, while the TC group remains intact until the final deprotection step. This principle is directly applicable to the synthesis of complex steroid derivatives, where this compound could be used as a starting material, and other hydroxyl groups introduced at later stages could be protected with different, orthogonally-stable groups, allowing for selective manipulation of each site.

Advanced Concepts in Silyl Ether Chemistry Applied to Steroids

Photoinduced Electron Transfer Processes Involving Silyl (B83357) Enol Ethers Derived from Estrone (B1671321)

Photoinduced electron transfer (PET) represents a powerful tool in organic synthesis for the formation of radical ions, which can undergo a variety of subsequent reactions. In the context of steroids, the silyl enol ether of 3-O-(tert-Butyldimethylsilyl) Estrone is a prime candidate for such transformations. The electron-rich enol ether system can act as an effective electron donor under photochemical activation.

Research into the photoinduced one-electron oxidation of estrone derivatives has demonstrated their susceptibility to such processes. researchgate.net While direct studies on the 3-O-TBDMS protected silyl enol ether are not extensively documented, the general principles of PET with silyl enol ethers are well-established and can be extrapolated. In a typical PET process, a photosensitizer, upon excitation, accepts an electron from the silyl enol ether, generating a radical cation of the steroid. This reactive intermediate can then undergo a range of reactions, including cyclizations, additions, and rearrangements, leading to complex molecular scaffolds that would be challenging to access through traditional synthetic methods.

Furthermore, studies have shown the potential for the regeneration of hormone transients resulting from electron emission processes through the transfer of electrons from a potent electron donor. researchgate.net This highlights the intricate redox chemistry that these steroidal systems can participate in. The stability of the tert-Butyldimethylsilyl group is advantageous in these processes, ensuring the integrity of the phenolic oxygen during the radical ion manipulations.

Table 1: Key Aspects of Photoinduced Electron Transfer (PET) in the Context of Estrone Silyl Enol Ethers

| Feature | Description | Relevance to this compound |

| Electron Donor | The silyl enol ether moiety is electron-rich and can donate an electron upon photoexcitation. | The double bond in the silyl enol ether derived from estrone serves as the electron-donating group. |

| Radical Cation Formation | A highly reactive radical cation intermediate of the steroid is formed. | This intermediate can undergo further reactions, such as intramolecular cyclizations or additions. |

| Photosensitizers | Compounds that absorb light and facilitate the electron transfer process. | Common sensitizers include quinones or cyanoaromatics. |

| Synthetic Utility | Access to complex and novel steroidal structures. | Potential for creating new carbon-carbon or carbon-heteroatom bonds at or near the enol ether. |

Electrochemical Approaches to Silyl Ether Functionalization in Steroid Chemistry

Electrochemical methods offer a unique and powerful alternative to chemical reagents for the oxidation and reduction of organic molecules. The silyl enol ether of this compound possesses functionalities amenable to electrochemical manipulation. The oxidation of silyl enol ethers can lead to the formation of radical cations, similar to PET processes, or can be used to generate enones through oxidative desilylation.

While specific electrochemical functionalization of this compound is a niche area, the electrochemical behavior of estrone and its derivatives has been a subject of investigation, primarily for analytical purposes. rsc.orgnih.govmdpi.com These studies provide insights into the redox potentials of the steroidal core. The phenolic A-ring of estrone is susceptible to oxidation, and the presence of the silyl ether at the 3-position modulates this reactivity.

The electrochemical oxidation of the silyl enol ether could be envisioned to proceed via a one-electron transfer to form a radical cation. This intermediate could then be trapped by nucleophiles or undergo further oxidation. Such approaches could lead to the introduction of new functional groups at the C-16 position of the estrone core, for example. The precise control of the applied potential in electrochemical synthesis allows for a high degree of selectivity, which is a significant advantage in complex molecule synthesis.

Catalytic Cycloaddition Reactions Utilizing Silyl Enol Ethers of Steroids

Silyl enol ethers are versatile intermediates in a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, providing access to a diverse range of cyclic structures. nih.govrsc.orgresearchgate.net The silyl enol ether derived from this compound can serve as a key building block in the construction of novel, fused-ring systems onto the steroid D-ring.

Catalytic [2+2] cycloaddition reactions of silyl enol ethers with various partners, such as alkenes or alkynes, can lead to the formation of cyclobutane (B1203170) rings. researchgate.net This strategy could be employed to append a four-membered ring to the 16,17-position of the estrone framework. Similarly, [3+2] cycloadditions with suitable three-atom components would yield five-membered rings.

Gold(I)-catalyzed formal [4+2] cycloadditions of silyl enol ethers with O-aryl ynol ethers have been reported to produce chromene derivatives, showcasing the utility of silyl enol ethers in constructing complex heterocyclic systems. nih.gov The application of such a reaction to the silyl enol ether of estrone could lead to the synthesis of novel steroid-heterocycle hybrids. The stereochemical outcome of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions, allowing for the diastereoselective synthesis of complex steroidal analogues.

Table 2: Examples of Catalytic Cycloaddition Reactions with Silyl Enol Ethers

| Cycloaddition Type | Reactant Partner | Product Type | Potential Application to Estrone Silyl Enol Ether |

| [2+2] | Alkenes, Alkynes | Cyclobutanes | Formation of a cyclobutane ring fused to the D-ring. nih.govresearchgate.net |

| [3+2] | 1,3-Dipoles | Five-membered heterocycles | Synthesis of spirocyclic or fused heterocyclic steroid derivatives. rsc.org |

| [4+2] | Dienes | Cyclohexenes | Construction of an additional six-membered ring. |

| Formal [2π+2σ] | Bicyclo[1.1.0]butanes | Bicyclo[2.1.1]hexanes | Access to polycyclic, conformationally restricted steroid analogues. chemrxiv.org |

Recent Developments in Asymmetric Synthesis of Silyl Ethers and Their Relevance to Steroid Precursors

The asymmetric synthesis of silyl ethers is a rapidly developing field, with significant implications for the preparation of chiral building blocks for complex molecule synthesis. While the silyl group in this compound is on a pre-existing chiral molecule, the principles of asymmetric silylation are highly relevant to the synthesis of chiral steroid precursors from prochiral starting materials.

Recent advances have focused on the development of catalytic, enantioselective methods for the synthesis of silyl ethers. nih.govnih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the silylation of prochiral ketones or the desymmetrization of prochiral diols. Such strategies could be applied to the synthesis of complex steroid precursors where the introduction of a stereogenic center bearing a silyl ether is a key step.

Furthermore, chiral silyl ethers themselves can act as powerful chiral auxiliaries, directing the stereochemical course of subsequent reactions. mdpi.org For instance, a chiral silyl ether could be used to direct the diastereoselective functionalization of a steroid backbone. While the direct asymmetric synthesis of this compound is not a primary goal, as estrone itself is a chiral natural product, the broader developments in asymmetric silyl ether chemistry provide a powerful toolkit for the synthesis of novel and stereochemically defined steroid analogues and precursors. The ability to precisely control stereochemistry is paramount in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-O-(tert-Butyldimethylsilyl) estrone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves silylation of estrone at the 3-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. In one protocol, estrone derivatives are treated with TBDMSCl in the presence of imidazole and dimethylformamide (DMF) at room temperature, achieving yields >90% after purification by column chromatography . Reaction optimization (e.g., stoichiometry, solvent choice, and reaction time) is critical to minimize side reactions, such as over-silylation or decomposition. For example, excess TBDMSCl can lead to multi-silylated byproducts, necessitating careful stoichiometric control.

Q. How is this compound characterized analytically, and what techniques validate its structural integrity?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is the primary method for structural confirmation, with key signals at δ ~0.1 ppm (TBDMS methyl groups) and δ ~3.5–4.0 ppm (C3-O-silyl ether). Thin-layer chromatography (TLC) with UV visualization or iodine staining monitors reaction progress, while high-resolution mass spectrometry (HRMS) confirms molecular weight . Purity assessment via HPLC with UV detection (λ = 280 nm) is recommended for batch consistency.

Q. What are the advantages of using silyl-protected estrone derivatives in chromatographic analysis?

- Methodological Answer : Silylation enhances volatility and thermal stability, making 3-O-TBDMS estrone suitable for gas chromatography-mass spectrometry (GC-MS). This derivatization improves detection sensitivity for trace estrogen analysis in biological matrices, such as plasma or tissue extracts . For LC-MS workflows, silylation may reduce polarity, improving retention on reverse-phase columns.

Advanced Research Questions

Q. How does the TBDMS group influence the metabolic stability of estrone derivatives in in vitro assays?

- Methodological Answer : The bulky TBDMS group sterically shields the 3-hydroxyl group, inhibiting enzymatic glucuronidation or sulfation—key pathways in estrogen metabolism. In studies comparing silylated vs. non-silylated estrone analogs, TBDMS derivatives showed prolonged half-lives in hepatic microsomal assays, suggesting enhanced metabolic stability . However, this modification may alter receptor binding affinity, requiring parallel assays (e.g., ERα/β binding studies) to evaluate bioactivity trade-offs.

Q. What experimental design considerations are critical when studying 3-O-TBDMS estrone in small-sample hormonal datasets?

- Methodological Answer : Small sample sizes (e.g., n < 20) and low variance components necessitate robust statistical approaches. Multilevel regression models are recommended to account for hierarchical data structures (e.g., repeated measurements across subjects). Log-transformation of estrone concentrations may normalize skewed distributions, while Bayesian methods can address uncertainty in variance estimates . Sensitivity analyses should test model assumptions, such as homogeneity of variance.

Q. How can structural modifications of 3-O-TBDMS estrone enhance its utility in drug discovery, such as antimicrobial agent development?

- Methodological Answer : The TBDMS group serves as a protective moiety during synthetic steps, enabling subsequent functionalization at other positions. For example, in the synthesis of indol-steroid hybrids, 3-O-TBDMS estrone was coupled with indole precursors to generate compounds with antibacterial activity against Staphylococcus aureus. Post-synthetic deprotection (e.g., using tetrabutylammonium fluoride) restores hydroxyl groups for further derivatization . Structure-activity relationship (SAR) studies should systematically vary substituents at positions 16 or 17 to optimize potency.

Q. What contradictions exist in the literature regarding the carcinogenic potential of silylated estrogen derivatives?

- Methodological Answer : While native estrogens (e.g., estrone) are classified as carcinogens due to receptor-mediated proliferative effects , the impact of silylation on carcinogenicity remains underexplored. Some studies suggest that TBDMS groups reduce estrogenic activity, potentially lowering cancer risk, but conflicting data exist. For example, in vitro assays show that 3-O-TBDMS estrone retains partial ER binding, necessitating in vivo carcinogenicity studies in rodent models to resolve discrepancies .

Key Research Gaps and Recommendations

- Synthetic Chemistry : Explore microwave-assisted silylation to reduce reaction times.

- Toxicology : Conduct long-term carcinogenicity studies comparing silylated vs. native estrogens.

- Analytical Methods : Develop LC-MS/MS protocols for quantifying silylated estrogens in complex matrices without derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.